2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole
Description
The compound 2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole features a 1,3-oxazole core substituted at the 5-position with a tert-butyl group and at the 2-position with a sulfanylmethyl linker attached to a 2-bromo-1,3-thiazole moiety. This dual-heterocyclic architecture combines the electron-rich oxazole ring with the brominated thiazole, which may confer unique electronic and steric properties.
Properties
CAS No. |
350511-08-9 |
|---|---|
Molecular Formula |
C11H13BrN2OS2 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-[(2-bromo-1,3-thiazol-5-yl)sulfanylmethyl]-5-tert-butyl-1,3-oxazole |
InChI |
InChI=1S/C11H13BrN2OS2/c1-11(2,3)7-4-13-8(15-7)6-16-9-5-14-10(12)17-9/h4-5H,6H2,1-3H3 |
InChI Key |
PWNRQULKRBVIPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole typically involves multi-step reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine site, using reagents like sodium azide or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole and oxazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the structural and functional attributes of the target compound, a comparative analysis with analogous heterocyclic systems is presented below.
Table 1: Structural and Functional Comparison
Key Observations
Heterocyclic Core Diversity: The target compound’s 1,3-oxazole core distinguishes it from thiazole (e.g., ), oxadiazole (), and thiadiazole derivatives. Benzoxazole derivatives () exhibit fused aromatic systems, enhancing rigidity compared to the target’s non-fused oxazole-thiazole system.
Substituent Effects :
- The tert-butyl group in the target compound increases steric bulk and lipophilicity, contrasting with polar substituents like carboxylic acid () or methoxy groups (). This may enhance bioavailability but reduce aqueous solubility.
- Bromine in the target is positioned on the thiazole ring, whereas brominated analogs (e.g., ) place it on aryl groups. This difference may influence halogen-bonding interactions or metabolic stability.
Sulfanyl Group Utilization :
- The sulfanylmethyl linker in the target compound is analogous to the thioether linkages in and . Such groups enhance conformational flexibility and may participate in redox or metal-coordination processes.
Synthetic Methodologies :
- The target compound’s synthesis likely parallels ’s thiol-alkylation (e.g., using KOH/DMF for nucleophilic substitution) or ’s hydrazine-mediated cyclization. However, the tert-butyl group may necessitate milder conditions to prevent steric hindrance.
Functional Implications
- Bioactivity Potential: Bromine and sulfur atoms in the target compound may enhance interactions with biological targets (e.g., enzymes or receptors), as seen in pharmacologically active thiazoles and oxazoles .
- Stability and Reactivity : The electron-withdrawing bromine on the thiazole could stabilize the molecule against oxidation, whereas the tert-butyl group may slow hydrolytic degradation.
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